molecular formula C11H14N2O5S B1346446 [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid CAS No. 4703-34-8

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid

Cat. No.: B1346446
CAS No.: 4703-34-8
M. Wt: 286.31 g/mol
InChI Key: LESILPKULCPDIL-UHFFFAOYSA-N
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Description

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30 g/mol. This compound is known for its applications in proteomics research and has been utilized in various scientific studies .

Preparation Methods

The synthesis of [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis in cleanroom environments to meet cGMP standards.

Chemical Reactions Analysis

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

Scientific Research Applications

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is utilized in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This interaction is crucial in proteomics research, where it helps in identifying and characterizing protein modifications .

Comparison with Similar Compounds

Similar compounds to [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid include:

    4-Methylphenylsulfonyl chloride: Used as a starting material in the synthesis of the target compound.

    Glycine: An amino acid that is part of the synthetic route.

    Acetylglycine: A related compound used in similar research applications

Properties

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-8-2-4-9(5-3-8)19(17,18)13-6-10(14)12-7-11(15)16/h2-5,13H,6-7H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESILPKULCPDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963727
Record name N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-34-8
Record name N-[(4-Methylphenyl)sulfonyl]glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4703-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC145153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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